Befotertinib monomesilate is an investigational small molecule compound primarily developed for the treatment of non-small cell lung cancer (NSCLC), particularly targeting the epidermal growth factor receptor (EGFR) mutant form known as T790M. This compound is undergoing clinical trials to evaluate its efficacy and safety in patients with advanced EGFR-mutant lung cancer, demonstrating potential as a therapeutic agent in oncology.
Befotertinib is classified under various chemical categories, including amides, amines, antineoplastics, dimethylamines, fluorinated hydrocarbons, indoles, mesylates, and pyrimidines. It is recognized as a new molecular entity and does not have orphan drug status. The compound is being developed by InventisBio and Betta Pharmaceuticals Co., Ltd., with ongoing clinical trials to assess its therapeutic applications in cancer treatment .
The precise technical details remain proprietary to the developers but reflect standard practices in pharmaceutical synthesis.
Befotertinib monomesilate has a complex molecular structure characterized by multiple functional groups. The molecular formula is , with a molecular weight of approximately 663.71 g/mol. The structure includes:
The InChI key for Befotertinib monomesilate is USOCZVZOXKTJTI-UHFFFAOYSA-N
, which can be used for database searches to find related compounds .
Befotertinib monomesilate undergoes several chemical reactions relevant to its mechanism of action:
Detailed kinetic studies are necessary to understand these reactions fully, including rate constants and equilibrium conditions.
Befotertinib functions primarily as an inhibitor of the epidermal growth factor receptor. The mechanism involves:
Pharmacodynamic studies indicate that this inhibition leads to reduced tumor size and improved patient outcomes in clinical settings .
Befotertinib monomesilate exhibits several notable physical and chemical properties:
These properties are essential for determining dosage forms and administration routes .
Befotertinib monomesilate is primarily investigated for its application in treating non-small cell lung cancer. Its significance lies in:
The compound's development reflects a growing trend towards personalized medicine in oncology, where treatments are tailored based on genetic profiles .
CAS No.: 60537-65-7
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1